Cas no 75364-14-6 (methyl (1aR,2R,11aS)-1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate)

methyl (1aR,2R,11aS)-1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate structure
75364-14-6 structure
Nome del prodotto:methyl (1aR,2R,11aS)-1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate
Numero CAS:75364-14-6
MF:C22H18O8
MW:410.373527050018
CID:1777161
PubChem ID:135624

methyl (1aR,2R,11aS)-1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl (1aR,2R,11aS)-1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate
    • Naphthaceno(2,3-b)oxirene-2-carboxylic acid, 1a-ethyl-1a,2,4,9,11,11a-hexahydro-3,8,10-trihydroxy-4,9-dioxo-, methyl ester, (1aR-(1aalpha,2beta,11aalpha))-
    • 75364-14-6
    • Methyl 1a-ethyl-3,8,10-trihydroxy-4,9-dioxo-1a,2,4,9,11,11a-hexahydrotetraceno[2,3-b]oxirene-2-carboxylate
    • CHEMBL21872
    • 8,9-Dehydro-zeta-rhodomycinone 8,9-beta-epoxide
    • DTXSID20996815
    • Inchi: InChI=1S/C22H18O8/c1-3-22-11(30-22)7-9-13(16(22)21(28)29-2)20(27)14-15(18(9)25)19(26)12-8(17(14)24)5-4-6-10(12)23/h4-6,11,16,23,25,27H,3,7H2,1-2H3/t11-,16-,22-/m0/s1
    • Chiave InChI: SLOAUJRRFDJQDU-DOCRCCHOSA-N
    • Sorrisi: CCC12C(O1)CC3=C(C2C(=O)OC)C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC=C5O)O

Proprietà calcolate

  • Massa esatta: 410.10016753g/mol
  • Massa monoisotopica: 410.10016753g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 3
  • Complessità: 781
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 134Ų
  • XLogP3: 3.2
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso